molecular formula C5H2F3NO B1324384 3,5,6-Trifluoro-2-hydroxypyridine CAS No. 75777-49-0

3,5,6-Trifluoro-2-hydroxypyridine

Cat. No.: B1324384
CAS No.: 75777-49-0
M. Wt: 149.07 g/mol
InChI Key: PWBGZZXJAMGVGQ-UHFFFAOYSA-N
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Description

3,5,6-Trifluoro-2-hydroxypyridine is a fluorinated pyridine derivative with the molecular formula C5H2F3NO and a molecular weight of 149.07 g/mol This compound is characterized by the presence of three fluorine atoms at positions 3, 5, and 6 of the pyridine ring, and a hydroxyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trifluoro-2-hydroxypyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,3,5,6-tetrafluoropyridine with a suitable nucleophile under basic conditions . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and reactors designed to handle highly reactive fluorine compounds. The exact methods can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trifluoro-2-hydroxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMSO or THF.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the hydroxyl group to a hydrogen atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce carbonyl or alkyl derivatives, respectively.

Scientific Research Applications

3,5,6-Trifluoro-2-hydroxypyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5,6-Trifluoro-2-hydroxypyridine involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to changes in the activity of enzymes and receptors, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of its fluorine atoms and hydroxyl group, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring strong electron-withdrawing effects and enhanced stability.

Properties

IUPAC Name

3,5,6-trifluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBGZZXJAMGVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633112
Record name 3,5,6-Trifluoropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75777-49-0
Record name 3,5,6-Trifluoropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,6-Trifluoro-2-hydroxypyridine
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